Pyriprole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pyriprole mode of action GABA glutamate receptors

Pyriprole's Primary Mode of Action

This compound is a phenylpyrazole derivative ectoparasiticide used on dogs against fleas and ticks. It kills parasites through contact by targeting the insect's nervous system [1].

- Molecular Target: γ-Aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) [1].

- Action: this compound inhibits these channels [1].

- Physiological Effect: This inhibition disrupts normal chloride ion flow, leading to uncontrolled neurotransmission and hyperexcitation of the central nervous system in parasites, resulting in paralysis and death [1].

The table below summarizes this core mechanism:

| Aspect | Description |

|---|---|

| Drug Class | Phenylpyrazole insecticide and acaricide [1] |

| Primary Target | GABA-gated chloride channels (GABAA receptors) [1] |

| Mechanism | Receptor antagonist (inhibitor) [1] |

| Key Effect | Central nervous system hyperexcitation in parasites [1] |

| Outcome | Paralysis and death of fleas and ticks [1] |

GABA Receptors and Experimental Insights

Understanding GABA receptor function provides context for this compound's action and research methods.

GABAA Receptor Biology and Gating

GABAA receptors are ligand-gated ion channels that mediate most fast inhibitory neurotransmission in the central nervous system. When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron, typically making it less likely to fire (hyperpolarization) [2] [3].

- Receptor Structure: Heteropentameric protein complex with specific binding sites for GABA and various modulators [3].

- Gating Kinetics: The process of opening and closing involves transitions through different states. Research shows that specific residues at the binding site influence these "flipping transitions," affecting how the receptor opens and desensitizes [4].

Experimental Protocols for Investigation

While specific protocols for this compound are not detailed in the search results, established methodologies for studying similar compounds include:

- In Vitro Electrophysiology: Using techniques like patch-clamp recording on cultured neurons or recombinant cells expressing recombinant rat GABAA receptors to measure changes in chloride current in response to drug application [4] [3]. This can reveal effects on channel gating, desensitization, and deactivation.

- Binding Assays: Radioactive ligand binding experiments can be used to determine if a compound like this compound competes with known agonists for the same site on the receptor, helping to characterize it as a competitive antagonist [3].

- Preclinical Safety Pharmacology: These studies are crucial for any new drug candidate. A standard battery includes core battery tests assessing effects on the central nervous, cardiovascular, and respiratory systems, typically conducted in animal models under Good Laboratory Practice standards [5] [6].

Visualizing Key Concepts

The following diagrams illustrate the core concepts and experimental workflows.

Research workflow for this compound's mechanism of action.

This compound blocks the GABA-A receptor, preventing chloride influx and causing paralysis.

Research Implications and Future Directions

This compound's specific and potent action on invertebrate GABA receptors makes it an effective ectoparasiticide. The established preclinical framework is essential for developing similar drugs [5] [6]. A promising research direction is to investigate potential cross-talk with glutamate signaling, as the balance between GABAergic inhibition and glutamatergic excitation is fundamental to nervous system function. A systems biology approach, using mathematical modeling of signaling pathways, could help predict off-target effects or the emergence of resistance [7].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Neurotransmitters — ACh, glutamate , GABA , and glycine... [pressbooks.lib.vt.edu]

- 3. Properties and Regulation of Kinetic ... | SpringerLink GABAA Receptor [link.springer.com]

- 4. α1F64 Residue at GABA (A) receptor site is involved in gating... binding [pubmed.ncbi.nlm.nih.gov]

- 5. The Road to Approval: Navigating the Clinical Drug ... Development [alacrita.com]

- 6. CRO Services for Preclinical | Altasciences Drug Development [altasciences.com]

- 7. sciencedirect.com/topics/computer-science/ signaling - pathway [sciencedirect.com]

Pyriprole molecular target insect nervous system

Molecular Target and Mechanism of Action

Pyriprole is a phenylpyrazole insecticide designed to control external parasites like fleas and ticks on dogs [1] [2]. Its action is primarily contact-based, and it is rapidly distributed through the animal's hair coat after topical application [2].

- Primary Molecular Target: γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) [1] [2].

- Mechanism: this compound acts as a blocker or antagonist of these chloride channels [2]. In a normal nervous system, GABA binding opens chloride channels, allowing chloride ions to flow into the neuron and inhibit nerve signaling. By blocking these channels, this compound prevents this inhibitory effect.

- Physiological Outcome: This blockage results in uncontrolled hyperactivity of the central nervous system of the parasite. The lack of neural inhibition leads to paralysis and death [1].

The following diagram illustrates the logical sequence of this compound's action on the insect nervous system.

Experimental Protocols for Neurophysiological Characterization

The following methodology is adapted from established techniques for recording insect central nervous system (CNS) activity, which can be applied to study this compound's effects [3].

Ex vivo Electrophysiological Recording of Insect CNS

This protocol uses the Drosophila melanogaster larval CNS as a model system to measure the physiological effects of neuroactive agents like this compound.

Key Applications:

- Characterizing the mode of action of new insecticides.

- Identifying mechanisms of insecticide resistance at the nerve level.

- Conducting toxicological studies.

Materials and Equipment:

- Biological Preparation: Third-instar Drosophila melanogaster larvae.

- Saline Solution: Standard physiological saline for insect CNS.

- Recording Setup: Faraday cage, dissection microscope, suction electrode, micromanipulator, AC/DC differential amplifier, data acquisition system, and analysis software.

Procedure:

- CNS Dissection: Dissect out the larval CNS in physiological saline. The dissection should preserve the descending nerves from the ventral ganglion [3].

- Barrier Disruption: To ensure pharmacological access to the central synapses, a simple transection is performed to disrupt the insect blood-brain barrier [3].

- Suction Electrode Recording: Place the suction electrode on a descending nerve. Use a syringe connected to the electrode holder to apply slight negative pressure to hold the nerve in place [3].

- Signal Acquisition and Configuration:

- Configure the software for spike detection, typically using a "simple threshold" method to distinguish action potentials from background noise.

- Convert the raw electrical activity into a spike frequency plot (Hz) for quantitative analysis [3].

- Compound Application: Dilute this compound in physiological saline and apply it directly to the bathing solution. Record changes in the CNS electrical activity, such as hyperexcitation and increased spike frequency, which are consistent with its proposed mechanism [3].

Key Chemical and Toxicity Data

The table below summarizes core quantitative data on this compound for easy reference [1].

| Property | Value / Description |

|---|---|

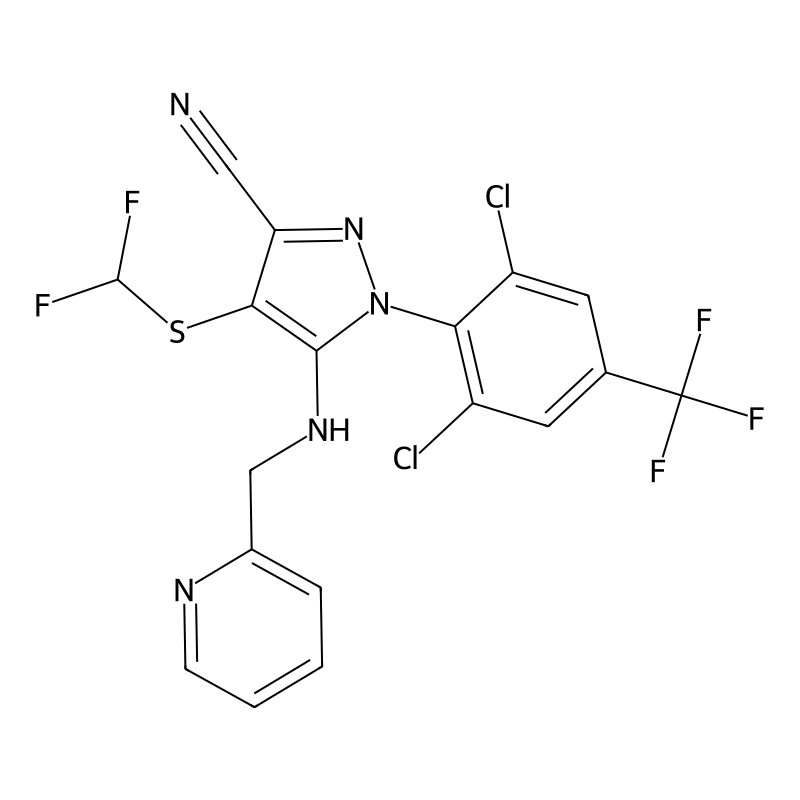

| IUPAC Name | 1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-(difluoromethylthio)-5-[(2-pyridylmethyl)amino]pyrazole-3-carbonitrile [1] |

| Chemical Formula | C₁₈H₁₀Cl₂F₅N₅S [1] |

| Molecular Mass | 494.27 g·mol⁻¹ [1] |

| CAS RN | 394730-71-3 [1] |

| Veterinary Substance Type | Insecticide, Antiparasitic, Acaricide [1] |

| Mode of Action | GABA-gated chloride channel inhibitor [1] |

| Mammalian Acute Oral LD₅₀ (Rat) | > 5000 mg kg⁻¹ (indicating low acute mammalian toxicity) [1] |

Research Considerations for Insecticide Mode of Action

When evaluating insecticides with novel modes of action, consider that standard bioassay protocols developed for neurotoxins may not be suitable.

- Tailored Bioassays: For non-neurotoxic insecticides, especially those that are pro-insecticides or disrupt metabolic pathways, standard 3-minute WHO bioassays can significantly underestimate efficacy. Modified protocols with longer exposure times or overnight tests are often necessary to accurately reflect field performance [4].

References

Pyriprole insecticide acaricide spectrum of activity

Mechanism of Action

Pyriprole is a non-systemic insecticide and acaricide, meaning it acts through contact with the parasite [1]. Its efficacy comes from targeting the nervous system.

The diagram below illustrates the neurotoxic pathway:

This compound's pathway from application to parasite lethality.

This mechanism is particularly significant because GABA-gated chloride channels are more abundant in invertebrate nerves, which contributes to the compound's selective toxicity [2] [3].

Spectrum of Activity & Efficacy

This compound has a broad spectrum of activity against major ectoparasites that infest dogs and, in experimental studies, rabbits.

| Parasite | Efficacy Notes | Key Citations |

|---|---|---|

| Fleas | Controls existing infestations within 24-48 hours; provides at least 4 weeks of protection against reinfestation. | [4] [1] |

| Ticks | Effective against major species including Ixodes ricinus, Ixodes scapularis, Dermacentor variabilis, Dermacentor reticulatus, Amblyomma americanum, and Rhipicephalus sanguineus. | [4] |

| Mites | 100% efficacy against Psoroptes ovis (ear mite) and Leporacarus gibbus in naturally infested rabbits; led to remission of lesions. | [5] |

Experimental Protocols for Efficacy Evaluation

Researchers use standardized bioassays to evaluate the efficacy of acaricides like this compound. The methodologies for key tests are outlined below.

Adult Immersion Test (AIT)

The AIT is a standard bioassay for assessing the effects of acaricides on engorged adult female ticks, evaluating both mortality and reproductive damage [6].

- Procedure: Engorged adult female ticks are immersed in the test solution for a set period (e.g., 1-30 minutes) [6]. After immersion, the ticks are dried and incubated in a controlled chamber (specific temperature and humidity) for a set observation period [6].

- Assessment: The primary metrics recorded after 24-72 hours are:

Larval Packet Test (LPT)

The LPT is a benchmark method for determining acaricide resistance in tick populations and for evaluating new compounds [6].

- Procedure: Filter papers are treated with a known concentration of the acaricide dissolved in a solvent [6]. Once the solvent evaporates, the papers are folded into envelopes ("packets"). Approximately 30-100 larvae are placed into each packet, which is then sealed and incubated under controlled conditions (e.g., 27-28°C, 85-95% relative humidity) for 24 hours [6].

- Assessment: After the incubation period, the packets are inspected under a stereoscope to count the number of live and dead larvae. The primary metric is percentage larval mortality [6].

The workflow for these tests is as follows:

Standardized bioassay workflows for acaricide efficacy evaluation.

Regulatory and Safety Status

- EU Regulatory Status: Approved [7]

- UK (VMR 2013/2033) Status: Not approved [7]

- Species Approval: Approved for use on dogs. It is not approved for use on cats or livestock [4] [1].

- Environmental Fate: Detailed quantitative data on environmental fate (e.g., soil degradation, aquatic toxicity) is limited in the available search results.

References

- 1. This compound [en.wikipedia.org]

- 2. Designing Trifluoromethyl Pyrazolones for Selective ... [pmc.ncbi.nlm.nih.gov]

- 3. Ectoparasiticides Used in Small Animals - Pharmacology - Merck... [merckvetmanual.com]

- 4. CHEMICAL TICK CONTROL in DOGS and CATS: spot-ons, tablets... [parasitipedia.net]

- 5. of Efficacy in control of Psoroptes ovis and Leporacarus... This compound [bjvm.org.br]

- 6. sciencedirect.com/topics/agricultural-and-biological-sciences/ acaricide [sciencedirect.com]

- 7. (Ref: V3086) this compound [sitem.herts.ac.uk]

Pyriprole Pharmacokinetics & Toxicity Overview

The table below summarizes the available quantitative data on Pyriprole's safety and pharmacokinetics (PK) in dogs, primarily from a safety summary [1].

| Parameter | Details/Value | Conditions / Notes |

|---|

| Absorption | • Topical Absorption: ~5% of administered dose. • Time to Spread: Spreads in hair coat within 21 hrs. • Depot: Sebaceous glands [1]. | Formulation: 12.5% spot-on [1] [2]. | | Distribution | • Lipophilicity: High. • Residual Effect: ~45% of dose remains on skin/hair coat after 3 weeks [1]. | Provides long-lasting effect against parasites [1]. | | Metabolism | • Extent: Rapidly metabolized in the liver. • Primary Metabolites: Sulfone and sulfoxide derivatives [1]. | No parent compound (this compound) found in blood samples [1]. | | Excretion | • Feces: Up to 60%. • Urine: Up to 20% [1]. | Excretion of absorbed drug and its metabolites [1]. | | Acute Toxicity (Dogs) | • 5x Therapeutic Dose: One of eight dogs showed transient ataxia, trembling, panting, and convulsions (resolved in 18 hrs). • 10x Therapeutic Dose: Symptoms included muscular contractions, seizures, unsteadiness, and difficult breathing (resolved in 48 hrs) [1]. | Symptoms primarily affect the Central Nervous System (CNS). The product is generally well-tolerated at therapeutic doses [1]. |

Experimental Methodology

The available source describes the general methodology for the key toxicity and pharmacokinetic studies from which the above data was derived [1].

- Toxicity Studies: The data comes from studies where this compound was applied topically (spot-on) to dogs at multiples of the therapeutic dose (3x, 5x, and 10x). Dogs were clinically monitored for the appearance of symptoms, which were recorded and their duration noted [1].

- Pharmacokinetic Studies: After topical application, the distribution of the drug on the skin and hair coat was tracked. Blood samples were taken and analyzed for drug content, though no parent this compound was detected. The amount of drug remaining on the skin was measured over time. The excretion pathways were determined by measuring drug-related material in feces and urine [1].

ADME Process and Experimental Workflow

The following diagram illustrates the general journey of this compound in dogs, based on the data from the safety summary. This reflects the typical Absorption, Distribution, Metabolism, and Excretion (ADME) process.

This compound ADME pathway in dogs after topical application, based on available data [1].

Key Limitations and Data Gaps

Please be aware of the following limitations in the information provided:

- Incomplete Quantitative PK Parameters: Crucial pharmacokinetic parameters that are standard in drug development, such as half-life (T½), volume of distribution (Vd), clearance (Cl), and maximum concentration (Cmax), are not available in the search results [1].

- Lack of Detailed Protocols: While the general study designs are described, specific experimental protocols (e.g., exact analytical methods like LC-MS used for quantification, number of animals in each study group, and full statistical analysis) are not detailed [1].

- Single Primary Source: Most of the specific data comes from one informational website [1]. Although it cites studies, the original full study reports were not among the search results.

References

Pyriprole safety profile mammalian toxicity

Mammalian Toxicity Data Summary

The table below summarizes the available mammalian toxicity data for pyriprole. Note that many standard toxicological endpoints are not available in the searched literature.

| Toxicological Parameter | Details | Source / Notes |

|---|---|---|

| Acute Oral LD₅₀ (Rat) | > 5000 mg/kg | Cited as "Low" toxicity [1]. |

| Neurotoxicity Mode of Action | Blocks GABA-gated chloride channels in the central nervous system, leading to hyperexcitation and death in target parasites [1] [2] [3]. | Similar to fipronil; high specificity for insect GABA receptors [2]. |

| Clinical Signs of Toxicosis | Convulsions, tremors, ataxia, rigidity, hyperactivity or hypoactivity, vocalization, aggression [2]. | Based on phenylpyrazole class effects (e.g., fipronil) [2]. |

| Dermal Toxicity | No specific data for this compound. Fipronil (same class) has low dermal absorption (<1% in rats) [2]. | Dermal application is the primary route for veterinary products [1] [3]. |

| Regulatory Status (GB/UK) | Not approved [1]. | |

| Regulatory Status (EU) | Approved [1] [3]. |

Key Data Gaps and Limitations

Available information lacks details needed for a full safety profile assessment:

- No data on chronic toxicity, carcinogenicity, reproductive/developmental toxicity, or detailed metabolic studies for this compound.

- Insufficient details on specific organ toxicity beyond nervous system effects.

- Much toxicological understanding is inferred from its structural analogue, fipronil [2].

Mechanism of Action and Experimental Considerations

The primary mechanism of this compound, shared across the phenylpyrazole class, is illustrated below. This mechanism is highly selective for insects, which is the basis for its safety in mammals at therapeutic doses.

Diagram Caption: this compound acts by blocking GABA-gated chloride channels, preventing neuronal inhibition and leading to lethal hyperexcitation in target parasites [1] [2] [3].

References

Pyriprole metabolism and environmental fate

Pyriprole: Core Chemical and Usage Profile

The table below summarizes the fundamental technical data available for this compound.

| Parameter | Specification |

|---|---|

| IUPAC Name | 1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-(difluoromethylthio)-5-[(2-pyridylmethyl)amino]pyrazole-3-carbonitrile [1] |

| Chemical Formula | C₁₈H₁₀Cl₂F₅N₅S [1] |

| CAS RN | 394730-71-3 [1] |

| Veterinary Uses | Treatment of external parasites (e.g., fleas) on dogs and cats [1] |

| Formulation | Often supplied as a spot-on treatment for the skin [1] |

| Mode of Action | Non-systemic insecticide that causes uncontrolled nervous system activity in parasites, leading to death. It acts as an inhibitor of GABAₐ receptors [1]. |

| Chemical Class | Phenylpyrazole (an analogue of fipronil) [1] |

Insights from a Structural Analogue: Fipronil

Since direct data on this compound is scarce, examining its well-studied analogue, fipronil, can provide valuable insights into its potential metabolic and environmental pathways [1]. The following diagram illustrates the potential degradation pathways for phenylpyrazole insecticides like this compound, based on the established behavior of fipronil [2].

Potential environmental degradation pathways for phenylpyrazole insecticides like this compound, based on fipronil data [2].

The table below outlines the major transformation products identified for fipronil, which may be analogous to those for this compound.

| Metabolite / Transformation Product | Primary Formation Process | Key Characteristics |

|---|---|---|

| This compound Sulfone | Oxidation (aerobic, biotic/abiotic) [2] | Often a major metabolite; can be more persistent and toxic than the parent compound [2]. |

| This compound Sulfide | Reduction (anaerobic, biotic/abiotic) [2] | More toxic and persistent than parent under anaerobic conditions [2]. |

| This compound Desulfinyl | Photolysis (UV light) [2] | Formed primarily by sunlight; can be more toxic to non-target organisms [2]. |

| This compound Amide | Hydrolysis (particularly in alkaline conditions) [2] | Generally considered less toxic [2]. |

Proposed Experimental Protocols for this compound

To address the knowledge gaps, the following experimental approaches are recommended, drawing from standard methodologies used for similar compounds.

In Vitro Metabolism Studies

- System: Use pooled human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes [3].

- Incubation: Conduct incubations of this compound with HLMs/CYPs in appropriate buffer (e.g., phosphate). Include NADPH-generating system for CYP activity. Use specific chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes [3] [4].

- Analysis: Employ LC-MS/MS to detect and quantify this compound and its metabolites. Compare with authentic standards if available [3].

Environmental Fate Studies

- Soil Degradation: Study this compound dissipation in different soils under controlled laboratory (aerobic/anaerobic) and field conditions. Monitor for formation of sulfide (anaerobic) and sulfone (aerobic) metabolites [2].

- Aquatic Photolysis: Conduct this compound solutions in water exposed to natural sunlight or simulated UV light. Analyze for the desulfinyl photoproduct [2].

- Hydrolytic Degradation: Investigate stability of this compound in buffers at various pH levels (e.g., 4, 7, 9) to identify hydrolysis products like the amide metabolite [2].

Research Implications and Future Directions

The potential for this compound to form persistent and toxic transformation products necessitates thorough investigation. Key research priorities should include:

- Definitive Metabolite Identification: Use high-resolution mass spectrometry (HR-MS) and NMR to fully characterize this compound's human and environmental metabolites.

- Quantitative Risk Assessment: Determine kinetic parameters (e.g., Km, Vmax) for metabolic reactions and degradation half-lives (DT₅₀) in various environmental matrices.

- Ecotoxicological Profiling: Evaluate the toxicity of identified metabolites to non-target organisms to fully understand environmental impact.

References

- 1. (Ref: V3086) this compound [sitem.herts.ac.uk]

- 2. A comprehensive review of environmental fate and ... [sciencedirect.com]

- 3. Cytochrome P450 3 -mediated A of buspirone in metabolism ... human [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Development and Drug Interactions | Table of Substrates... | FDA [fda.gov]

Pyriprole's Mode of Action and Potential Resistance

Pyriprole is a phenylpyrazole insecticide, sharing its chemical class with the more widely studied fipronil [1]. Its primary mode of action is targeting the GABA-gated chloride channels in the insect central nervous system, leading to neuronal hyperexcitation and death [1].

Based on established resistance mechanisms to other insecticides, particularly fipronil, the following pathways are theoretically applicable to this compound resistance [2] [3]:

| Potential Mechanism | Description | Documented in Related Insecticides |

|---|---|---|

| Target-Site Resistance | Modification of the GABA receptor (e.g., through mutations) reduces the insecticide's ability to bind effectively [2]. | Yes (e.g., resistance to dieldrin, fipronil) [2]. |

| Metabolic Resistance | Overproduction of detoxification enzymes (esterases, glutathione S-transferases, cytochrome P450 monooxygenases) breaks down the insecticide before it reaches its target [2] [3]. | Very common; a primary mechanism for many classes of insecticides [3]. |

| Penetration Resistance | Reduced cuticular permeability slows the insecticide's penetration into the insect's body [2]. | Observed in various resistant mosquito strains [2]. |

Experimental Framework for Resistance Characterization

To empirically determine and confirm this compound resistance mechanisms, you can employ the following integrated methodologies, which are standard in the field [4]:

| Method | Application in Resistance Characterization | Specific Example |

|---|---|---|

| Bioassays with Synergists | To screen for metabolic resistance. Pre-exposure to a synergist that inhibits specific detoxification enzymes can restore insecticide efficacy [4]. | Piperonyl butoxide (PBO) to inhibit P450s [4]. |

| Molecular Diagnostics (PCR) | To identify specific target-site mutations (e.g., in GABA receptor genes) known to confer resistance [4]. | PCR-based assays for knockdown resistance (kdr) mutations [4]. |

| Gene Expression Analysis (qPCR, RNA-seq) | To identify overexpression of detoxification enzyme genes (e.g., P450s, esterases) in resistant strains [4]. | qPCR to compare gene expression levels between resistant and susceptible strains [4]. |

| Biochemical Assays | To measure the activity level of detoxification enzymes (e.g., esterases) in individual insects [4]. | Measuring enzyme activity levels with a biochemical assay [4]. |

The workflow below outlines the process of integrating these methods to characterize resistance mechanisms.

Research Summary and Next Steps

The available scientific literature confirms this compound's mode of action but does not contain detailed, publicly available studies on specific resistance mechanisms for this particular compound.

- Current Knowledge Gap: The lack of specific this compound resistance data necessitates an inferential approach based on its chemical class and shared target site with fipronil.

- Recommended Research Path: The experimental framework provided is a robust starting point. To advance your research, I suggest:

- Consulting Patent and Regulatory Documents: These often contain proprietary toxicology and resistance studies not found in journals.

- Directing Literature Searches: Use key terms like "phenylpyrazole resistance," "GABA receptor mutation arthropods," and "metabolic resistance fipronil" to find the most relevant foundational science.

References

- 1. DERMATOLOGY - Ectoparasite control - SAs Flashcards by Emily... [brainscape.com]

- 2. sciencedirect.com/topics/agricultural-and-biological-sciences... [sciencedirect.com]

- 3. Insights into insecticide - resistance in invasive species... mechanisms [pmc.ncbi.nlm.nih.gov]

- 4. Characterising insecticide resistance mechanisms [tales.nmc.unibas.ch]

Chemical and Regulatory Profile of Pyriprole

The table below consolidates the fundamental technical and regulatory data for Pyriprole.

| Property Category | Details |

|---|---|

| IUPAC Name | 1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-(difluoromethylthio)-5-[(2-pyridylmethyl)amino]pyrazole-3-carbonitrile [1] |

| CAS RN | 394730-71-3 [1] [2] |

| Molecular Formula | C₁₈H₁₀Cl₂F₅N₅S [1] [2] [3] |

| Molecular Mass | 494.27 g·mol⁻¹ [1] [3] |

| Mode of Action | GABA-gated chloride channel (GABAA receptor) inhibitor [1] [3] |

| Veterinary Substance Type | Insecticide, Antiparasitic, Acaricide [1] |

| Substance Origin | Synthetic [1] |

| Example Product | Prac-tic (Spot On Solution for Dogs) [1] [3] |

| EU Regulatory Status | Approved [1] |

| UK (GB) Regulatory Status | Not approved [1] |

Mechanism of Action and Development Workflow

This compound is a phenylpyrazole compound that acts as a non-systemic ectoparasiticide. It is an analogue of fipronil and kills parasites through contact by disrupting the normal function of the central nervous system [1] [3].

The following diagram illustrates the general preclinical and clinical development pathway for a veterinary pharmaceutical like this compound, based on standard industry practices.

General drug development workflow from candidate selection to market approval.

Experimental and Data Considerations for Researchers

For your technical guide, please note the following critical information gaps and practical considerations:

- Experimental Protocols: The search results do not contain detailed methodologies for key experiments (e.g., specific in vitro GABA receptor binding assays or in vivo efficacy models in dogs). You would need to consult primary research literature or patent documents for these protocols.

- Ecotoxicology Data: While the database in [1] has sections for ecotoxicology, the specific values (e.g., LC₅₀ for fish or LD₅₀ for honeybees) are largely marked as "No data" or were not captured in the search results. This is a significant data gap for a comprehensive environmental risk assessment.

- Environmental Fate: Key parameters for environmental modeling, such as solubility in water, octanol-water partition coefficient (Log P), and soil degradation half-life (DT₅₀), are also missing from the available data [1].

- Clinical Trial Data: The search results provide no specific details about the clinical trials conducted for this compound's approval, such as protocol designs, primary endpoints, or statistical results for efficacy against fleas and ticks.

References

Pyriprole efficacy testing protocol against Ctenocephalides felis

Pyriprole Efficacy Data Summary

The table below summarizes key quantitative data from an efficacy study on this compound topical solution for dogs against the cat flea (Ctenocephalides felis).

| Study Parameter | Details & Results |

|---|---|

| Product | This compound topical solution (e.g., Prac-tic) [1]. |

| Target Pest | Cat flea, Ctenocephalides felis [1]. |

| Application | Single topical spot-on treatment [1]. |

| Efficacy Outcome | Treatment demonstrated efficacy against an established adult flea infestation. Monthly treatment was effective in preventing reinfestation [1]. |

| Comparative Agents | Studies exist comparing pioneer fipronil/(S)-methoprene and spinosad, providing context for product performance evaluation [1] [2]. |

Framework for Efficacy Testing Protocols

While a full methodology for this compound is not available, the following framework outlines standard procedures for topical pet product efficacy testing against fleas, as guided by regulatory bodies [3].

In Vitro Efficacy & Residual Protection Testing

This protocol evaluates the product's direct effect and lasting power on a substrate.

- Objective: To assess the efficacy and residual period of protection of an insecticidal formulation in interrupting flea development [4].

- Materials:

- Methodology:

- Treatment: Impregnate substrate with the formulation and allow it to dry under natural environmental conditions [4].

- Challenges: At weekly intervals post-treatment, expose treated and control substrates to flea eggs or larvae [4].

- Incubation: Maintain the exposed substrates in an incubator (e.g., 28 ± 1°C, 75 ± 10% relative humidity) for a set period (e.g., 25 days) to allow for development [4].

- Assessment: After incubation, count the number of emerged adult fleas and calculate the percentage efficacy in interrupting development from egg-to-adult or larva-to-adult [4].

In Vivo (Simulated Home Environment) Testing

This protocol evaluates the product's effectiveness in a setting that mimics a real-world infestation.

- Objective: To evaluate the impact of treated dogs on all flea life stages (adults and immatures) within a controlled environment [2].

- Materials:

- Methodology:

- Infestation: Establish flea populations by infesting dogs multiple times (e.g., with 100 adult fleas on days -21, -16, and 1) before and during the study [2].

- Treatment: Administer the product (e.g., this compound spot-on) according to label directions, typically based on body weight. A control group remains untreated [2].

- Environmental Assessment: Regularly collect samples (e.g., floor matting) from the environments and incubate them to count the number of new adult fleas emerging. This measures the product's success in breaking the flea life cycle [2].

- On-Animal Assessment: Conduct flea comb counts on dogs at predetermined intervals to determine the product's effectiveness in killing existing adult fleas and preventing new infestations [2].

Experimental Workflow for In Vivo Testing

The following diagram illustrates the logical workflow for a simulated home environment efficacy study, integrating the key methodological steps described above.

Application Notes for Researchers

- Regulatory Standards: Efficacy testing for pesticides, including those for invertebrate pests like fleas, must comply with specific regulatory data requirements, such as those found in US EPA Subpart R in 40 CFR part 158 [3]. The experimental design should align with guidelines like OSCPP 810.3300 for topically applied pet products [3].

- Key Experimental Design Considerations:

- Control Groups: Use appropriate negative controls (untreated) for comparison [2].

- Replication: Employ a balanced design with sufficient replicates. For laboratory tests, a minimum of five replicates with 15 individuals, or seven with 10 individuals, is often recommended [3].

- Animal Allocation: Randomize animals into treatment groups, blocking by factors like gender and pre-treatment flea egg production counts to ensure group comparability [2].

- Data Reporting: The U.S. EPA prefers the use of arithmetic means for summarizing efficacy data from counts. Moribund arthropods should not be counted as dead [3].

References

- 1. of Efficacy topical solution against the... | Semantic Scholar this compound [semanticscholar.org]

- 2. Evaluation of the efficacy of topically administered imidacloprid... [parasitesandvectors.biomedcentral.com]

- 3. for Pesticides Targeting Certain... | US EPA Efficacy Testing [epa.gov]

- 4. In vitro efficacy of Pyriproxyfen and Cyfluthrin formulation in the... [bjvm.org.br]

Comprehensive Application Notes and Protocols: Pyriprole Combination Therapy with Insect Growth Regulators for Veterinary Ectoparasite Control

Introduction and Executive Summary

Pyriprole is a veterinary pharmaceutical compound belonging to the phenylpyrazole chemical class that has demonstrated significant efficacy against external parasites in dogs, particularly fleas and ticks. Marketed under the brand name Prac-tic, this compound exhibits its insecticidal activity through contact action, rapidly distributing through the hair coat following topical application and maintaining insecticidal efficacy for a minimum of four weeks against new infestations [1]. The mechanism of action involves the inhibition of γ-aminobutyric acid (GABA)-gated chloride channels in the nervous system of target parasites, resulting in uncontrolled hyperactivity of the central nervous system and subsequent parasite death [1].

Insect Growth Regulators (IGRs) represent a distinct class of insecticidal compounds that function by disrupting critical physiological processes in insect development rather than through direct toxicity. These compounds are characterized by their high specificity to target insects and favorable safety profiles in non-target organisms, including mammals [2] [3]. IGRs are categorized into three primary classes based on their mode of action: juvenile hormone analogs (e.g., pyriproxyfen, methoprene), chitin synthesis inhibitors (e.g., lufenuron, diflubenzuron), and ecdysone receptor agonists (e.g., methoxyfenozide, tebufenozide) [2].

The strategic combination of this compound with IGRs presents a promising approach for comprehensive ectoparasite management, integrating immediate adulticidal activity with long-term disruption of parasite development cycles. This application note provides detailed protocols for researchers investigating the efficacy, safety, and practical implementation of these combination therapies, with particular emphasis on their application in veterinary medicine for canine ectoparasite control [1] [2].

Compound Profiles and Mechanisms of Action

This compound: Chemical and Pharmacological Properties

This compound is characterized by its specific chemical structure as 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)thio]-5-[(2-pyridinylmethyl)amino]-1H-pyrazole-3-carbonitrile, with a molar mass of 494.27 g·mol⁻¹ [1]. As a phenylpyrazole derivative, it shares structural similarities with fipronil but possesses distinct properties that contribute to its efficacy profile. The compound is formulated for topical administration as a spot-on treatment, with rapid distribution throughout the dog's hair coat occurring within 24 hours post-application [1]. This distribution mechanism enables this compound to maintain insecticidal concentrations at the skin surface and hair shafts, providing sustained protection against ectoparasites.

The primary mechanism of this compound's insecticidal activity involves the non-competitive antagonism of GABA-gated chloride channels in the insect nervous system [1]. GABA serves as the principal inhibitory neurotransmitter in the insect central nervous system, and its disruption by this compound leads to uncontrolled neuronal excitation, resulting in hyperexcitation, paralysis, and eventual death of the target parasites. This mechanism is particularly effective against fleas (Ctenocephalides felis, Ctenocephalides canis) and various tick species (Ixodes ricinus, Rhipicephalus sanguineus) [1]. It is important to emphasize that this compound exerts its effects through contact activity, meaning parasites are eliminated without requiring systemic absorption or oral ingestion by the target pests.

Insect Growth Regulators: Classification and Molecular Targets

Insect Growth Regulators comprise a diverse group of compounds that interfere with critical physiological processes unique to insects, particularly those governing growth, development, and reproduction [2]. The table below summarizes the principal IGR classes relevant to combination therapy with this compound:

Table 1: Classification and Properties of Major Insect Growth Regulator Classes

| IGR Class | Representative Compounds | Primary Molecular Target | Physiological Effect | Spectrum of Activity |

|---|---|---|---|---|

| Juvenile Hormone Analogs | Pyriproxyfen, Methoprene, Fenoxycarb | Juvenile hormone receptor | Disrupts metamorphosis; prevents adult emergence | Fleas, Mosquitoes, Flies |

| Chitin Synthesis Inhibitors | Lufenuron, Diflubenzuron, Chlorfluazuron | Chitin synthase enzyme | Inhibits cuticle formation; disrupts molting | Fleas, Ticks, Beetles |

| Ecdysone Agonists | Methoxyfenozide, Tebufenozide | Ecdysone receptor | Induces premature lethal molting | Moths, Beetles, Flies |

Juvenile Hormone Analogs (JHAs) mimic the action of natural juvenile hormones in insects, which normally regulate the timing of metamorphosis and reproductive development [2]. When applied during critical developmental stages, JHAs prevent successful maturation from larval to adult stages, resulting in the formation of non-viable intermediate forms or inhibition of emergence. For example, pyriproxyfen has demonstrated exceptional efficacy against housefly (Musca domestica) larvae with LC₅₀ values of approximately 7.10 ppm, effectively suppressing adult emergence at concentrations as low as 75.0 ppm [4].

Chitin Synthesis Inhibitors (CSIs) specifically target the formation of chitin, an essential polysaccharide component of the insect exoskeleton [2]. During molting, insects rely on the synthesis of new chitin to form a functional exoskeleton; CSIs disrupt this process by inhibiting chitin synthase enzymes, leading to impaired cuticle formation, failed molting, and eventual death. Studies have demonstrated that chlorfluazuron, a potent CSI, exhibits remarkable larvicidal activity against Musca domestica with LC₅₀ values of 6.79 ppm [4].

Ecdysone Agonists mimic the action of ecdysteroids, the hormones responsible for initiating the molting process [2]. These compounds prematurely activate the molting cascade, leading to untimed and incomplete ecdysis, desiccation, and death. Methoxyfenozide and tebufenozide have been identified as particularly selective ecdysone agonists with minimal effects on non-target organisms, making them valuable components in integrated pest management programs [2] [5].

Theoretical Framework for Combination Therapy

Rationale for this compound-IGR Synergism

The combination of this compound with insect growth regulators represents a sophisticated approach to ectoparasite management that addresses multiple vulnerabilities in the parasite life cycle simultaneously. The scientific rationale for this strategy is rooted in the complementary mechanisms of action exhibited by these compound classes, which target distinct physiological systems in parasites at different developmental stages [1] [2].

This compound provides immediate knockdown of existing adult flea and tick populations through its action on the GABAergic nervous system, offering rapid relief from parasitic infestations and reducing immediate allergic responses such as flea allergy dermatitis (FAD) [1]. However, this adulticidal activity alone does not address the substantial reservoir of pre-adult stages (eggs, larvae, pupae) that often represent up to 90% of the total parasite population in the environment. This limitation is effectively countered by the incorporation of IGRs, which exert prolonged suppression of parasite population regeneration by preventing the development of immature stages into reproductive adults [2].

The theoretical synergism between these compound classes arises from their orthogonal mechanisms of action, which significantly reduces the likelihood of cross-resistance development. While this compound targets neurotransmitter-gated ion channels in the nervous system, IGRs interfere with endocrine-regulated developmental processes or cuticle biosynthesis [1] [2]. This multi-target approach is particularly valuable in managing field populations where resistance to single-mode-of-action insecticides has been documented.

Molecular Mechanisms and Pathway Interactions

The molecular interactions between this compound and IGRs occur at the level of key physiological pathways in target parasites. The following diagram illustrates the complementary mechanisms of action:

Figure 1: Complementary Mechanisms of this compound and IGRs in Ectoparasite Control

At the biochemical level, combination treatments may induce complex responses in exposed parasites. Research has demonstrated that insects exposed to sublethal concentrations of IGRs exhibit significant alterations in metabolic enzyme activities, including increased esterase and glutathione S-transferase levels, which represent detoxification mechanisms [6]. Additionally, IGR exposure leads to reduced energy reserves, as evidenced by decreased glycogen, protein, and triglyceride levels in treated larvae, potentially enhancing their susceptibility to neuroactive insecticides like this compound [6].

The histopathological effects of IGRs further contribute to the combination's efficacy. Studies on Musca domestica larvae treated with IGRs revealed severe midgut epithelial damage, including cellular deformation, loss of columnar structure, and disintegration of the peritrophic membrane [4]. These structural compromises may enhance cuticular penetration of this compound, potentially increasing its bioavailability to target nervous tissues and thereby enhancing overall efficacy.

Experimental Protocols for Efficacy Assessment

In Vitro Screening of Compound Interactions

Objective: To evaluate potential synergistic, additive, or antagonistic effects between this compound and selected IGRs against target ectoparasites under controlled laboratory conditions.

Materials and Reagents:

- Test compounds: this compound reference standard (purity ≥95%), IGRs (pyriproxyfen, lufenuron, methoxyfenozide) of analytical grade

- Solvents: Acetone, dimethyl sulfoxide (DMSO), Triton X-100 (0.05% v/v)

- Insect strains: Laboratory-reared susceptible strains of Ctenocephalides felis (cat flea), Rhipicephalus sanguineus (brown dog tick)

- Equipment: Potter precision spray tower, contact petri dishes, insect rearing cages, environmental chambers maintaining 25±1°C and 75±5% RH

Procedure:

- Preparation of test solutions: Prepare serial dilutions of this compound and IGRs individually in appropriate solvent systems. Prepare combination solutions at fixed concentration ratios (typically 1:1, 1:2, 2:1 based on respective LC₅₀ values).

- Insect bioassays:

- Contact toxicity: Apply 1μL test solutions to the ventral abdomen of adult fleas using a microapplicator. Transfer treated insects to clean containers with food source.

- Immersion assay for ticks: Immerse groups of 10 adult ticks in test solutions for 30 seconds, blot excess liquid, and transfer to maintenance chambers.

- Larval toxicity: Incorporate test compounds into larval rearing media at concentrations ranging from 0.1-100 ppm.

- Evaluation parameters: Record mortality at 24, 48, and 72 hours post-treatment. For larval assays, monitor development to adult stage and assess morphological abnormalities.

- Data analysis: Calculate LC₅₀ values using probit analysis. Determine combination index (CI) according to Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

In Vivo Efficacy Evaluation in Canine Model

Objective: To assess the therapeutic and preventive efficacy of this compound-IGR combinations against natural and experimental infestations of fleas and ticks in dogs.

Materials and Animals:

- Animals: Healthy beagle dogs (8-12 months old), allocated to treatment groups using randomized block design

- Formulations: Spot-on combinations containing this compound (2.5-5.0% w/v) with IGRs (0.5-1.0% w/v) in proprietary solvent systems

- Parasites: Laboratory-reared Ctenocephalides felis (cat flea), Rhipicephalus sanguineus (brown dog tick)

Procedure:

- Pre-treatment assessment: Clinically examine all animals to ensure health status. Acclimate for 7 days prior to treatment initiation.

- Treatment administration: Apply combination spot-on formulation to dorsal scapular region according to manufacturer's recommended dosage (typically 0.1 mL/kg body weight for this compound-based products). Include vehicle-treated controls and mono-therapy groups for comparison.

- Efficacy assessment:

- Therapeutic efficacy: Artifically infest with 100 unfed adult fleas and 50 adult ticks at day -1. Treat at day 0. Count live parasites at 6h, 24h, and 48h post-treatment.

- Preventive efficacy: Re-infest animals with 100 fleas and 50 ticks at weekly intervals for 8 weeks. Assess parasite counts 24h after each infestation.

- Reproductive effects: Collect flea eggs from maintenance cages. Assess viability, hatch rate, and subsequent development to adult stage.

- Statistical analysis: Calculate percent efficacy using Henderson-Tilton formula. Compare means using ANOVA followed by Tukey's HSD test (significance level p<0.05).

Table 2: Protocol for Assessing Combination Effects on Flea Life Cycle Stages

| Life Stage | Assessment Method | Evaluation Parameters | Timing |

|---|---|---|---|

| Adult | In vivo infestation | Percent reduction relative to controls | 24h, 48h post-treatment |

| Egg | Collection and incubation | Hatch rate, morphological abnormalities | 3-5 days post-oviposition |

| Larva | Rearing in media | Mortality, development time, morphological defects | 7-14 days post-hatching |

| Pupa | Emergence monitoring | Adult emergence rate, deformities | 14-21 days post-pupation |

Evaluation of Physiological and Biochemical Effects

Objective: To characterize sublethal physiological effects and biochemical alterations induced by this compound-IGR combinations in target ectoparasites.

Materials and Reagents:

- Insect samples: Treated and control insects collected at specific time points post-exposure

- Biochemical reagents: Substrates for esterase, glutathione S-transferase, acid phosphatase, alkaline phosphatase, acetylcholinesterase assays

- Equipment: Spectrophotometer, microplate reader, electrophoretic equipment, histological embedding and sectioning systems

Procedure:

- Enzyme activity profiling:

- Prepare insect homogenates from treated and control samples in appropriate buffers.

- Perform kinetic assays for detoxification enzymes (esterases, GST), phosphatases, and metabolic enzymes.

- Calculate enzyme activity ratios (treated/control) to quantify induction or inhibition.

- Energy reserve quantification:

- Extract macromolecules using standardized protocols (glycogen, triglycerides, proteins).

- Apply colorimetric assays for quantification (anthrone method for glycogen, vanillin-phosphoric acid for triglycerides, Bradford method for proteins).

- Express results as μg/mg body weight and compare between treatment groups.

- Histopathological examination:

- Fix insect tissues in 10% neutral buffered formalin.

- Process through graded ethanol series, embed in paraffin, section at 5-7μm thickness.

- Stain with hematoxylin and eosin, examine under light microscope for structural abnormalities.

Safety and Toxicology Assessment Protocols

Non-Target Organism Toxicity Screening

Objective: To evaluate the selectivity of this compound-IGR combinations against non-target species, particularly beneficial insects and mammalian systems.

Materials and Test Systems:

- Non-target insects: Adult honeybees (Apis mellifera), predatory mites (Phytoseiulus persimilis), parasitic wasps (Hyposoter didymator)

- Mammalian cell lines: Canine keratinocytes (MDCK), hepatocytes

- Test compounds: this compound, IGRs, and combinations at anticipated environmental concentrations

Procedure:

- Acute toxicity to beneficial insects:

- Apply test compounds via topical application or residual contact according to OECD guidelines.

- Monitor mortality at 24, 48, and 72h post-treatment.

- Note sublethal effects on behavior, reproduction, and foraging activity.

- Cellular toxicity assessment:

- Expose mammalian cell lines to serial dilutions of test compounds for 24h.

- Assess cell viability using MTT assay, membrane integrity via LDH release, and apoptotic markers.

- Calculate selectivity index (SI = mammalian LC₅₀ / insect LC₅₀).

- Environmental persistence studies:

- Apply compounds to representative substrates (soil, fur, indoor surfaces).

- Monitor degradation under different environmental conditions (UV exposure, temperature, humidity).

- Analyze residues using HPLC-MS/MS at predetermined intervals.

Research indicates that IGRs generally exhibit favorable safety profiles toward vertebrates, with methoxyfenozide and tebufenozide demonstrating particularly low toxicity to beneficial hymenopteran parasitoids [5]. However, certain IGRs such as pyriproxyfen and diflubenzuron showed significantly higher toxicity to non-target species, highlighting the importance of selective IGR choice in combination therapies [5].

Pharmacokinetic and Formulation Compatibility Studies

Objective: To characterize the absorption, distribution, and elimination kinetics of this compound-IGR combinations and assess formulation stability.

Materials and Equipment:

- Radiolabeled compounds: ¹⁴C-pyriprole, ¹⁴C-IGRs for tracking studies

- Analytical equipment: HPLC with UV/fluorescence detection, LC-MS/MS system, scintillation counter

- Formulation components: Solvents, emulsifiers, stabilizers, antioxidants

Procedure:

- In vitro penetration studies:

- Use canine skin explants in Franz diffusion cells.

- Apply formulation containing radiolabeled compounds.

- Sample receptor fluid at predetermined intervals over 72h.

- Quantify transdermal flux, retention in different skin layers.

- In vivo pharmacokinetics:

- Administer therapeutic doses to dogs (n=6 per group).

- Collect blood samples at serial time points (1h to 56 days).

- Process samples using validated extraction and analysis methods.

- Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½).

- Formulation stability testing:

- Store formulations under accelerated conditions (40°C, 75% RH).

- Sample at 0, 1, 3, and 6 months.

- Assess physical stability (phase separation, precipitation) and chemical stability (compound degradation).

Table 3: Analytical Parameters for Simultaneous Quantification of this compound and IGRs

| Compound | HPLC Column | Mobile Phase | Retention Time (min) | Detection Method | LOQ (ng/mL) |

|---|---|---|---|---|---|

| This compound | C18, 150×4.6mm | Acetonitrile:Water (70:30) | 8.7 | UV 290nm | 1.0 |

| Pyriproxyfen | C18, 150×4.6mm | Acetonitrile:Water (80:20) | 6.2 | UV 254nm | 0.5 |

| Lufenuron | C18, 150×4.6mm | Methanol:Water (85:15) | 9.3 | UV 210nm | 0.8 |

| Methoxyfenozide | C18, 150×4.6mm | Acetonitrile:Water (65:35) | 7.1 | UV 250nm | 0.3 |

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. - Wikipedia Insect growth regulator [en.wikipedia.org]

- 3. sciencedirect.com/topics/agricultural-and-biological-sciences/ insect ... [sciencedirect.com]

- 4. Potential of insect for the control of Musca... growth regulators [basicandappliedzoology.springeropen.com]

- 5. Toxicity and pharmacokinetics of insect and other... growth regulators [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity of the two insect , pyriproxyfen and Lufox... growth regulators [isj.unimore.it]

Pyriprole treatment regimen for flea control in dogs

Introduction to Pyriprole

This compound is a phenylpyrazole insecticide and acaricide used in veterinary medicine for controlling external parasites on dogs, such as fleas and ticks [1] [2]. It is chemically analogous to fipronil and acts as a non-systemic, contact parasiticide [1] [3]. It is marketed under the brand name Prac-tic as a topical spot-on solution [1] [2].

Mechanism of Action

This compound exerts its insecticidal and acaricidal effects by targeting the nervous system of parasites [4]. The compound is a GABA-gated chloride channel inhibitor [1]. It binds to GABA-A receptors in the nerve cells of fleas and ticks, blocking the passage of chloride ions [1] [4]. This inhibition disrupts normal nervous function, leading to uncontrolled neuronal excitation, hyperstimulation, and death of the parasite [1] [4]. Its higher binding affinity for invertebrate GABA receptors compared to those in vertebrates accounts for its selective toxicity [4].

The diagram below illustrates this signaling pathway.

Efficacy and Quantitative Data

This compound demonstrates high efficacy against adult cat fleas (Ctenocephalides felis) and several tick species. A single topical application provides rapid and long-lasting control.

Efficacy Against Fleas

- Speed of Kill: Interrupts established flea infestations rapidly; begins killing fleas within 1-2 days post-application [5] [2].

- Residual Effect: Provides a minimum of 4 weeks protection against reinfestation [5] [2].

- Efficacy on Day 30: Maintains high efficacy one month after a single application [5].

- Effect on Flea Lifecycle: Kills adult fleas before egg laying for at least 30 days, disrupting the flea lifecycle [5]. Residual effect on skin debris from treated dogs reduces larval development for up to 2 weeks post-application [5].

Efficacy Against Ticks

The table below summarizes cumulative efficacy over 30 days for common tick species [6].

| Tick Species | Cumulative Efficacy (30 Days) |

|---|---|

| Ixodes ricinus | 100% |

| Rhipicephalus sanguineus | 100% |

| Dermacentor reticulatus | 98.9% |

Detailed Experimental Protocols

The following protocols are synthesized from published, controlled studies evaluating this compound efficacy [5] [6].

Protocol 1: Efficacy Against Cat Fleas (Ctenocephalides felis)

1. Objective: To evaluate the speed of kill and residual efficacy of a single topical application of 12.5% this compound against adult cat fleas on dogs.

2. Animals: Use healthy adult dogs (e.g., Beagles) of both sexes, infested with a known number of adult fleas.

3. Treatment:

- Test Group: Topically apply this compound spot-on solution at a minimum dose of 12.5 mg/kg to the skin between the shoulder blades.

- Control Group: Leave untreated or treat with a placebo solution.

4. Infestation and Assessment:

- Infect all dogs with approximately 100 unfed adult cat fleas at predetermined intervals pre- and post-treatment.

- Count live fleas on each dog at specific timepoints after infestation.

- Calculate percent efficacy at each timepoint using Abbott's formula: ((C - T)/C) * 100, where C is the mean number of live fleas on control dogs and T is the mean number on treated dogs.

5. Data Collection: Conduct flea counts at 48 hours post-infestation on days 7, 14, 21, 28, and 30 post-treatment to assess residual efficacy [5].

The workflow for this protocol is outlined below.

Protocol 2: Efficacy Against Ticks

1. Objective: To determine the efficacy of a single topical application of 12.5% this compound against various tick species on dogs over 30 days. 2. Animals: Use healthy adult dogs (e.g., Beagles or mixed breeds) of both sexes. 3. Treatment: - Test Group: Apply this compound spot-on topically at ≥12.5 mg/kg. - Control Group: Leave untreated or treat with a placebo. 4. Infestation and Assessment: - Infect each dog with 50 unfed adult ticks of a specific species before treatment and at multiple timepoints after treatment. - Count attached and unattached surviving ticks 48 hours after each infestation. - Calculate efficacy for each timepoint and cumulative efficacy for the entire 30-day period. 5. Data Collection: Perform infestations and tick counts at intervals such as days 7, 14, 21, 28, and 30 post-treatment [6].

Safety and Toxicology

This compound is generally well-tolerated by dogs at the therapeutic dose, but overdosing can cause adverse effects, primarily related to the central nervous system [6] [4].

- Toxicity Profile:

- Observed Adverse Effects in Dogs:

- At 3x the therapeutic dose: Transient uncoordinated movements and unsteadiness [4].

- At 5x the therapeutic dose: Symptoms including ataxia, trembling, panting, and convulsions, which were transient [4].

- At 10x the therapeutic dose: Muscular contractions, seizures, unsteady gait, difficult breathing, and vomiting [4].

- Common Side Effects: Transient local skin reactions at the application site, such as itching and hair loss; hypersalivation if the site is licked [4].

- Antidote and Treatment: No specific antidote exists. Treatment involves preventing further exposure and implementing supportive care, including dermal rinsing, gastric lavage, and administration of activated charcoal after accidental ingestion [4].

Environmental Considerations

This compound presents specific environmental risks that require careful management.

- Aquatic Toxicity: It is highly toxic to aquatic invertebrates [4]. Proper disposal of empty vials and unused product is critical to avoid water contamination.

- Persistence: The compound is lipophilic and not susceptible to photodegradation, leading to persistence in the environment [4] [2]. When used correctly on dogs, significant environmental pollution is unlikely [4].

Conclusion

This compound is a valuable ectoparasiticide for dogs, offering rapid and sustained control of fleas and ticks through a well-defined GABA-mediated mechanism. Its favorable safety profile at therapeutic doses is complemented by clear protocols for evaluating efficacy in research settings. Researchers should adhere to appropriate dosing and safety guidelines to minimize risks, particularly concerning overdosing and environmental impact.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. for veterinary use on this compound against DOGS and ticks fleas [parasitipedia.net]

- 3. (Ref: V3086) this compound [sitem.herts.ac.uk]

- 4. toxicity, poisoning, intoxication, antidote... This compound [parasitipedia.net]

- 5. Efficacy of this compound topical solution against the cat flea ... [pubmed.ncbi.nlm.nih.gov]

- 6. of a single application of a 12.5% Efficacy topical solution... This compound [pubmed.ncbi.nlm.nih.gov]

Pyriprole application technique for optimal efficacy

Pyriprole: Mechanism of Action

This compound is a veterinary medication used for dogs against external parasites like fleas and ticks [1]. It belongs to the phenylpyrazole chemical class and acts as an insecticide and acaricide [1].

Its primary mode of action is through contact, and it is rapidly distributed through a dog's hair coat after topical application. It works by inhibiting γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) in the nervous system of parasites. This inhibition disrupts normal nerve function, leading to uncontrolled hyperactivity of the central nervous system and ultimately death of the flea or tick [1].

The diagram below illustrates this target and effect.

Efficacy Data from a Controlled Study

One controlled laboratory study investigated the efficacy of a single treatment with a 12.5% this compound topical solution against three species of ticks on dogs [2]. The key findings are summarized in the table below.

| Tick Species | Cumulative Efficacy over 30 Days | Study Details |

|---|

| Ixodes ricinus | 100% [2] | Animals: 8 treated Beagles Infestation: 50 unfed adult ticks per dog, applied at various times before and after treatment Assessment: Count of live ticks 48 hours after infestation | | Rhipicephalus sanguineus | 100% [2] | Animals: 8 treated mixed-breed dogs Infestation: 50 unfed adult ticks per dog, applied at various times before and after treatment Assessment: Count of live ticks 48 hours after infestation | | Dermacentor reticulatus | 98.9% [2] | Animals: 8 treated Beagles Infestation: 50 unfed adult ticks per dog, applied at various times before and after treatment Assessment: Count of live ticks 48 hours after infestation |

The study reported that the product was well tolerated by all animals [2].

References

Proposed Analytical Approach for Pyriprole Quantification

Given the chemical structure of pyriprole (C₁₈H₁₀Cl₂F₅N₅S) and its status as a non-systemic insecticide, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended for sensitive and selective quantification, especially in complex biological or environmental matrices [1] [2].

The table below outlines the key parameters for a potential LC-MS/MS method:

| Parameter | Proposed System / Condition |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Chromatographic Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) [1] |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Methanol or Acetonitrile [1] |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode [1] |

| Mass Analyzer | Triple Quadrupole (MRM mode) |

| Sample Preparation | Solid-Phase Extraction (SPE) or Dispersive SPE for complex matrices [1] [3] |

Detailed Protocol for Method Development and Validation

Once a preliminary method is developed, it must be rigorously validated. The following workflow and parameters are based on international guidelines [4] [1].

Key Validation Parameters

The table below summarizes the typical experiments and acceptance criteria for each validation parameter [4] [1] [5].

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | Analyze blank matrix and spiked samples to confirm no interference at the retention time of this compound. | Interference ≤ 20% of LLOQ area for analyte and ≤ 5% for internal standard [1]. |

| Linearity & Range | Analyze a minimum of 5-6 standard solutions across the expected concentration range. | Correlation coefficient (r²) ≥ 0.990 [1]. |

| Accuracy & Recovery | Analyze QC samples at multiple concentrations (low, mid, high) in replicate. Compare measured vs. spiked concentration. | Accuracy within ±15% bias; Recovery consistent and reproducible [1]. |

| Precision | Intra-day: Replicate analyses within a single run. Inter-day: Analyses over multiple days. | Precision (%RSD) ≤15% [1]. |

| Sensitivity (LOD/LOQ) | Determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with specified precision and accuracy. | LOD: Signal-to-noise ≥ 3. LOQ: Signal-to-noise ≥ 10, with precision and accuracy ≤20% [3]. |

| Robustness | Deliberately introduce small changes in method parameters (e.g., mobile phase pH, column temperature, flow rate). | The method should remain unaffected by small, deliberate variations [4]. |

Critical Considerations for this compound Analysis

- Sample Preparation is Crucial: For complex matrices like plasma, tissue homogenates, or environmental samples, a clean-up step like Solid-Phase Extraction (SPE) is essential to reduce matrix effects and improve method sensitivity [1]. For food or plant materials, approaches like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be appropriate [3].

- Monitor for Matrix Effects: In LC-MS/MS, co-eluting compounds can suppress or enhance the analyte's signal. This should be investigated during method development by comparing the analyte response in pure solution to the response in a post-extraction spiked matrix [1].

- Stability Studies: The stability of this compound in the stock solution and in the biological matrix under various storage and handling conditions (e.g., benchtop, freeze-thaw cycles) must be assessed to ensure the reliability of the results [1].

References

- 1. Assessment of Tissue Distribution and Metabolism of MP1, a Novel... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Ref: V3086) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 3. A Routine and Sensitive Quantification of 2-Acetyl-1-Pyrroline in... [link.springer.com]

- 4. and Validation for Pharmaceutical Analysis HPLC Method Development [pharmtech.com]

- 5. - Principles | CHROMacademy Method Validation [chromacademy.com]

Efficacy and Shampoo Compatibility of Pyriprole Spot-On Solution

Experimental data from controlled studies on dogs demonstrate that a single application of a 12.5% pyriprole spot-on solution provides rapid and persistent efficacy against ticks and fleas. Its efficacy is not adversely affected by shampooing or washing after application [1].

The table below summarizes quantitative efficacy data from induced-infestation studies, assessed 48 hours after challenge.

Table 1: Efficacy of a 12.5% this compound Topical Solution against Ticks and Fleas on Dogs

| Parasite Species | Study Duration | Efficacy Range | Impact of Shampooing/Washing |

|---|---|---|---|

| Brown Dog Tick (Rhipicephalus sanguineus) | 30 days | 100% to 99.3% [1] | No reduction in efficacy after shampooing 2 days post-treatment and weekly washings [1]. |

| Brown Dog Tick (Rhipicephalus sanguineus) | 30 days | 100% to 96.8% [1] | No negative impact from a single wash 8 hours post-treatment or a single shampoo 24 hours post-treatment [1]. |

| Cat Flea (Ctenocephalides felis) | 30 days | 100% at all time points [1] | Weekly washings did not diminish efficacy [1]. |

| Cat Flea (Ctenocephalides felis) | 35 days (5 weeks) | 100% to 99.8% [1] | Shampooing 24 hours after treatment did not reduce efficacy [1]. |

Additional research supports that treatment with this compound can interrupt established adult flea infestations, while monthly application prevents reinfestation [2].

Detailed Experimental Protocols

For researchers aiming to replicate or validate these studies, the following outlines the core methodologies employed in the cited research.

Protocol 1: General Efficacy and Persistence Study for Ectoparasiticides

This protocol is adapted from methods used in multiple this compound studies [1] and is standard for evaluating topical parasiticides.

1. Animal Model and Allocation

- Subjects: Use healthy beagle dogs of appropriate age and weight.

- Housing: House animals individually under controlled conditions.

- Allocation: Randomly allocate dogs to either a treated group or an untreated control group. Ensure groups are balanced by weight and gender.

2. Treatment Administration

- Test Article: Apply this compound 12.5% spot-on solution according to manufacturer's instructions.

- Dosage: Dose according to animal weight, typically applied to a single spot on the skin between the shoulder blades.

- Control: Leave control animals untreated.

3. Parasite Infestation and Assessment

- Infestation: Induce infestations with a standard number of relevant parasite stages (e.g., adult ticks or fleas) prior to treatment (to establish baseline) and at regular intervals post-treatment (e.g., weekly for one month).

- Counting and Removal: Visually count and remove parasites from each animal at defined post-infestation intervals (e.g., 48 hours). For ticks, count and collect engorged females.

- Efficacy Calculation: Calculate percent efficacy at each time point using standard Abbott's formula or equivalent, comparing arithmetic means of live parasite counts on treated versus control animals.

Protocol 2: Evaluating the Impact of Shampooing on Product Persistence

This protocol tests the robustness of the formulation under realistic conditions [1].

- 1. Pre-Treatment: Follow steps 1 and 2 of Protocol 1.

- 2. Washing/Shampooing Procedure:

- Timing: Perform the washing procedure at specified times after spot-on application (e.g., 8 hours, 24 hours, or 2 days post-treatment).

- Method: Wet the dog's entire body with lukewarm tap water. Apply a standard, non-medicating dog shampoo (amount as per label), lather over the entire body for a standardized duration (e.g., 5-10 minutes), then rinse thoroughly.

- 3. Post-Wash Assessment: After the washing procedure, continue with the parasite infestation and assessment schedule as outlined in Protocol 1. Compare efficacy results against a treated-but-not-washed control group to determine any impact.

The experimental workflow for these protocols is summarized in the diagram below.

Application Notes for Researchers

- Formulation Consideration: this compound is a spot-on, not a shampoo. Its efficacy and shampoo compatibility are properties of this specific formulation, which is designed for sustained release and dermal depot formation [1].

- Shampooing as a Variable: When designing studies, the type of shampoo, volume used, duration of contact, and water temperature should be standardized to ensure reproducible results.

- Animal Welfare and Compliance: The cited studies reported that the this compound spot-on was well tolerated by the dogs, with no incompatibility reactions observed [1]. All animal studies must adhere to relevant ethical guidelines and Good Clinical Practice (GCP) standards [3].

Pathways and Compound Class

This compound belongs to the phenylpyrazole class of insecticides, which act by non-competitively blocking glutamate-activated chloride channels (GluCls) in the nervous system of invertebrates [2]. This mechanism leads to neuronal hyperexcitation and death of the parasite. The specific signaling pathway disruption is illustrated below.

References

Pyriprole efficacy reduction causes and solutions

Pyriprole Troubleshooting Guide

| Potential Cause | Description & Evidence | Investigative Approach |

|---|---|---|

| Incorrect Application | Topical spot-on efficacy depends on proper skin application. This compound spreads through the skin via sebaceous glands [1]. | Review application technique: apply directly to skin, part coat, avoid bathing around treatment [1]. |

| Insufficient Dosage | Efficacy is dose-dependent. Approved doses for dogs are 12.5 to 30.6 mg/kg [1]. | Confirm the calculated dose matches the animal's weight and the product's concentration [1]. |

| Pharmacokinetic Factors | Lipophilic compound; slow release from skin sebaceous glands provides long residual activity [1]. | Assess if reinfestation is mistaken for failure; full efficacy may take 1-2 days [1]. |

| Emerging Resistance | No confirmed resistance reports [1]. Phenylpyrazoles (fipronil) have seen resistance concerns. | Conduct bioassays: compare parasite survival in this compound-treated vs. control groups [2] [3]. |

Frequently Asked Questions (FAQs)

Mechanism of Action

Q: What is this compound's specific molecular target? A: this compound is a phenylpyrazole that acts as a non-systemic, contact insecticide and acaricide. Its primary mechanism of action is the antagonism of the GABA-gated chloride channels (GABAA receptors) in the nervous system of invertebrates. This inhibition leads to neuronal hyperexcitation, paralysis, and death of the parasite [4] [1].

Efficacy and Spectrum

Q: Against which parasites is this compound proven effective? A: Controlled studies have demonstrated high efficacy against:

- Fleas: Ctenocephalides felis (cat flea) [2].

- Ticks: Ixodes ricinus, Dermacentor reticulatus, Rhipicephalus sanguineus, Ixodes scapularis, Amblyomma americanum, and Dermacentor variabilis [3].

- Mites: Psoroptes ovis and Leporacarus gibbus in rabbits [5].

Q: What is the established speed of kill and duration of protection? A: Evidence indicates:

- It controls existing flea and tick infestations within 1 to 2 days [1].

- A single application provides protection against reinfestation for a minimum of four weeks [2] [3].

Experimental Protocols for Efficacy Evaluation

For researchers needing to validate efficacy or investigate resistance, here are standard experimental methodologies derived from the literature.

Protocol for In Vivo Efficacy Evaluation in Dogs

This design is based on controlled laboratory infestations described in the search results [2] [3].

Key Methodological Details:

- Animals: Use dogs of specified breeds (e.g., Beagles) with group sizes of 8 or more [3].

- Infestation: Infest each dog with a known number of parasites (e.g., 50 unfed adult ticks) at time points before treatment and at regular intervals after treatment [3].

- Assessment: Count and remove live attached and unattached ticks 48 hours after each infestation [3].

- Efficacy Calculation: Calculate percent efficacy at each time point using standard formulas comparing mean live parasite counts in treated vs. control groups [3].

Protocol for In Vitro Bioassay (e.g., for Resistance Screening)

While not detailed in the results for this compound specifically, this workflow is a standard approach for contact insecticides.

Key Methodological Details:

- Parasite Strains: Include a known susceptible laboratory strain as a baseline control.

- Test Substance: Prepare this compound in a suitable solvent and apply to filter paper or similar substrate.

- Exposure: Place a specific number of parasites on the treated surface for a defined period.

- Data Collection: Record mortality at regular intervals. Calculate lethal concentrations (LC50) and compare between field-collected and lab strains to determine resistance ratios.

Key Takeaways for Researchers

- No Confirmed Resistance: As of the latest available information, there are no documented cases of parasite resistance to this compound [1].

- Focus on Methodical Troubleshooting: Suspected efficacy issues are most likely due to application error, incorrect dosing, or environmental factors leading to rapid reinfestation.

- Utilize Established Protocols: The in vivo and in vitro protocols provide a framework for systematically validating product performance and screening for the earliest signs of resistance development.

References

- 1. for veterinary use on DOGS against fleas and ticks this compound [parasitipedia.net]

- 2. of Efficacy topical this compound against the... | Semantic Scholar solution [semanticscholar.org]

- 3. of a single application of a 12.5% Efficacy topical this compound ... solution [pubmed.ncbi.nlm.nih.gov]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. of Efficacy in control of Psoroptes ovis and Leporacarus... This compound [bjvm.org.br]

Pyriprole resistance management strategies

Pyriprole Resistance: Key Mechanisms

The table below summarizes the primary mechanism and type of resistance identified for this compound.

| Resistance Mechanism | Target Site | Genetic Basis | Resistance Type |

|---|---|---|---|

| Target-site insensitivity | GABA-gated chloride channel (Rdl subunit) | Point mutations in the Rdl gene, particularly at position A301 (replacements with Gly or Ser) [1] | Cross-resistance between cyclodiene (e.g., dieldrin) and phenylpyrazole (e.g., this compound, fipronil) insecticides [1] |

Experimental Protocols for Resistance Detection

Bioassay for Phenotypic Resistance Detection

This method determines if a pest population has increased tolerance to this compound.

- Insect Collection: Collect field specimens and maintain them under standard laboratory conditions.